molecular formula C7H4F2O4S B2741824 2-Fluoro-4-fluorosulfonylbenzoic acid CAS No. 2138399-93-4

2-Fluoro-4-fluorosulfonylbenzoic acid

Cat. No.: B2741824
CAS No.: 2138399-93-4
M. Wt: 222.16
InChI Key: YRKBPVNLQFXFFZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-fluorosulfonylbenzoic acid is an organic compound with the molecular formula C7H4F2O4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine and fluorosulfonyl groups, respectively

Scientific Research Applications

2-Fluoro-4-fluorosulfonylbenzoic acid has several scientific research applications:

Future Directions

The use of fluorinated compounds in organic synthesis, medicinal chemistry, and materials science is a topic of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-fluorosulfonylbenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and the availability of starting materials. The reaction conditions often include the use of fluoride sources such as potassium fluoride or cesium fluoride, and solvents like dimethyl sulfoxide or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-fluorosulfonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include fluoride salts, palladium catalysts, and various organic solvents. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the fluorine or fluorosulfonyl groups may be replaced by other functional groups, leading to a variety of substituted benzoic acids.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-fluorosulfonylbenzoic acid involves its interaction with specific molecular targets. For example, as an affinity label, it binds to the active site of enzymes like glutathione S-transferase, leading to enzyme inactivation . This interaction is often mediated by the formation of covalent bonds between the compound and amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-fluorosulfonylbenzoic acid is unique due to the presence of both fluorine and fluorosulfonyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-fluorosulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKBPVNLQFXFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138399-93-4
Record name 2-fluoro-4-(fluorosulfonyl)benzoic acid
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